DPP-4 Enzymatic Inhibition Potency: Teneligliptin Hydrobromide Hydrate vs. Sitagliptin, Vildagliptin, and Linagliptin
Teneligliptin hydrobromide hydrate demonstrates superior intrinsic potency against human DPP-4 compared to leading alternatives. In standardized enzymatic assays, teneligliptin exhibits an IC50 of 0.37 nM, representing approximately 49-fold higher potency than sitagliptin (IC50 18 nM), 9.5-fold higher than vildagliptin (IC50 3.5 nM), and 2.7-fold higher than linagliptin (IC50 1 nM) [1]. The enhanced potency is attributed to teneligliptin's J-shaped structure, which forms a hydrogen bond with DPP-4 and enables more extensive binding at the S2 extensive site compared to sitagliptin [2].
| Evidence Dimension | DPP-4 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.37 nM |
| Comparator Or Baseline | Sitagliptin: IC50 = 18 nM; Vildagliptin: IC50 = 3.5 nM; Linagliptin: IC50 = 1 nM |
| Quantified Difference | 48.6-fold more potent than sitagliptin; 9.5-fold more potent than vildagliptin; 2.7-fold more potent than linagliptin |
| Conditions | Human DPP-4 enzymatic assay; data compiled from Binding Database and PDBbind |
Why This Matters
Higher intrinsic potency at the molecular target may translate to lower required clinical doses, offering potential procurement advantages in cost-per-dose calculations.
- [1] PMC. Table 1: Comparative IC50 Values of DPP-4 Inhibitors. Article PMC4974693. View Source
- [2] NCBI.xyz. Teneligliptin in management of type 2 diabetes mellitus: Fivefold higher activity than sitagliptin. View Source
